Fmoc-Val-Wang resin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

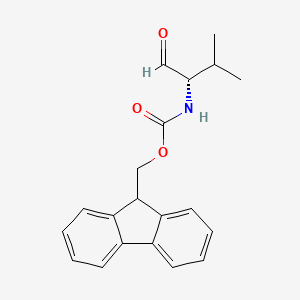

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H21NO3 |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C20H21NO3/c1-13(2)19(11-22)21-20(23)24-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-11,13,18-19H,12H2,1-2H3,(H,21,23)/t19-/m1/s1 |

InChI Key |

CCYFIZIEAFRYKT-LJQANCHMSA-N |

Isomeric SMILES |

CC(C)[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C)C(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

sequence |

V |

Origin of Product |

United States |

Foundational & Exploratory

Fmoc-Val-Wang Resin: A Comprehensive Technical Guide for Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Val-Wang resin is a cornerstone of solid-phase peptide synthesis (SPPS), particularly favored for its utility in the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy. This pre-loaded resin, featuring an L-valine residue attached to a Wang linker on a polystyrene matrix, offers a convenient starting point for the synthesis of peptides with a C-terminal valine. The Wang linker's acid lability ensures that the final peptide can be cleaved from the solid support under relatively mild conditions, yielding a peptide with a free C-terminal carboxyl group. This guide provides an in-depth overview of the properties, characteristics, and applications of this compound, complete with detailed experimental protocols and visual aids to facilitate its effective use in research and development.

Core Properties and Characteristics

This compound is characterized by several key parameters that influence its performance in SPPS. These properties are crucial for optimizing synthesis protocols and achieving high-purity target peptides.

Physical and Chemical Properties

The foundational support for this resin is a polystyrene matrix cross-linked with divinylbenzene (B73037) (DVB), typically at a concentration of 1%. This level of cross-linking provides a balance of mechanical stability and the ability to swell in appropriate organic solvents, which is essential for reagent accessibility to the growing peptide chain.

| Property | Typical Value / Description |

| Polymer Matrix | Polystyrene cross-linked with 1% divinylbenzene |

| Functional Group | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Linker | p-Alkoxybenzyl alcohol (Wang linker) |

| Attached Amino Acid | L-Valine |

| Appearance | White to off-white beads |

| Particle Size | 100-200 mesh or 200-400 mesh |

| Loading Capacity | 0.2 - 0.8 mmol/g |

Swelling Characteristics

The ability of the resin to swell in various solvents is critical for efficient SPPS. Swelling allows for the penetration of reagents and facilitates the coupling and deprotection reactions. The swelling behavior of the 1% cross-linked polystyrene core of this compound in common SPPS solvents is summarized below.

| Solvent | Swelling Volume (mL/g) |

| Dichloromethane (DCM) | 4.0 - 6.0 |

| N,N-Dimethylformamide (DMF) | 4.0 - 6.0 |

| Toluene | 4.0 - 6.0 |

| Tetrahydrofuran (THF) | 4.0 - 6.0 |

| N-Methyl-2-pyrrolidone (NMP) | 3.0 - 5.0 |

| Dioxane | 3.0 - 5.0 |

| Acetonitrile | 1.0 - 2.0 |

| Methanol | 1.0 - 2.0 |

| Water | < 1.0 |

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key stages of solid-phase peptide synthesis using this compound.

Resin Swelling

Proper swelling of the resin is the initial and a crucial step to ensure that the reactive sites are accessible for subsequent chemical transformations.

Methodology:

-

Place the desired amount of this compound in a suitable reaction vessel.

-

Add a suitable swelling solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), at a volume of approximately 10-15 mL per gram of resin.

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

After swelling, drain the solvent by filtration.

Fmoc Deprotection

This step involves the removal of the Fmoc protecting group from the N-terminus of the valine residue to allow for the coupling of the next amino acid.

Methodology:

-

To the swollen resin, add a 20% (v/v) solution of piperidine (B6355638) in DMF.

-

Agitate the mixture at room temperature for a specified period, typically in two stages: a brief initial treatment of 1-5 minutes followed by a longer treatment of 15-20 minutes.

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.

Amino Acid Coupling

This protocol describes the activation and coupling of the next Fmoc-protected amino acid to the deprotected N-terminus of the resin-bound peptide.

Methodology:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate the carboxyl group.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

After the coupling reaction is complete, drain the solution and wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

Peptide Cleavage from the Resin

The final step is the cleavage of the synthesized peptide from the Wang resin and the simultaneous removal of side-chain protecting groups.

Methodology:

-

Wash the peptide-resin with DCM to remove any residual DMF.

-

Dry the resin under vacuum.

-

Prepare a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). The composition of the cocktail may be adjusted based on the amino acid composition of the peptide to minimize side reactions.

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

Precipitate the crude peptide from the combined filtrates by adding cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and decant the ether.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting group fragments.

-

Dry the crude peptide under vacuum.

Visualizing the Process: Diagrams

To better illustrate the chemical structures and workflows involved in using this compound, the following diagrams are provided.

Caption: Chemical structure of this compound.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

Caption: Peptide cleavage mechanism from Wang resin.

Conclusion

This compound remains a vital tool for the synthesis of peptides. Its well-defined properties, including a consistent loading capacity and predictable swelling behavior, combined with established and reliable protocols for deprotection, coupling, and cleavage, make it a preferred choice for both routine and complex peptide synthesis endeavors. This guide provides the fundamental knowledge and practical methodologies required for researchers and developers to confidently and successfully utilize this compound in their work, ultimately contributing to advancements in biochemistry, drug discovery, and materials science.

The Core Principles of Fmoc-Val-Wang Resin Solid-Phase Peptide Synthesis: A Technical Guide

This technical guide provides an in-depth exploration of the principles underlying solid-phase peptide synthesis (SPPS) utilizing Fmoc-Val-Wang resin. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document details the fundamental chemical strategies, experimental protocols, and critical parameters involved in the stepwise synthesis of peptides on a solid support.

Introduction to Fmoc-Based Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis, a technique pioneered by Bruce Merrifield, has revolutionized the production of peptides by anchoring the C-terminal amino acid to an insoluble resin support.[1][2] This allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to mere filtration and washing.[1][2]

The Fmoc/tBu strategy is a widely adopted orthogonal protection scheme in SPPS.[2][3] It employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the growing peptide chain.[][5] Concurrently, acid-labile protecting groups, typically based on tert-butyl (tBu), are used for the permanent protection of reactive amino acid side chains.[3][6] This orthogonality ensures that the side-chain protecting groups remain intact during the iterative removal of the Fmoc group, preventing unwanted side reactions.[3][6]

Key Components of the this compound System

The Wang Resin Support

Wang resin is a polystyrene-based solid support functionalized with a p-alkoxybenzyl alcohol linker.[7] It is a standard choice for the synthesis of peptides that require a free carboxyl group at the C-terminus.[5][7][8] The first amino acid, in this case, Valine, is attached to the resin via an ester linkage. This bond is stable under the basic conditions required for Fmoc deprotection but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), at the final stage of synthesis.[7][9]

The Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of this synthetic strategy, providing robust protection for the α-amino group of the amino acids.[5] Its key feature is its lability to basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][6] This allows for selective deprotection without affecting the acid-labile side-chain protecting groups or the resin linkage.[6]

The deprotection mechanism proceeds via a β-elimination reaction. A base, such as piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine as a carbamic acid, which then decarboxylates.[3][] The dibenzofulvene byproduct is scavenged by excess piperidine to form a stable adduct, which is subsequently washed away.[3][6]

Side-Chain Protecting Groups

To prevent undesirable side reactions during peptide synthesis, the reactive functional groups on amino acid side chains are masked with permanent protecting groups.[2] In the context of the Fmoc/tBu strategy, these groups are designed to be stable to the basic conditions of Fmoc removal but are cleaved by the final acid treatment that also releases the peptide from the resin.[6]

The Solid-Phase Peptide Synthesis Cycle

The synthesis of a peptide on this compound follows a cyclical process of deprotection, washing, coupling, and washing. This cycle is repeated for each amino acid to be incorporated into the peptide sequence.

References

- 1. peptide.com [peptide.com]

- 2. academic.oup.com [academic.oup.com]

- 3. peptide.com [peptide.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. peptide.com [peptide.com]

A Comprehensive Technical Guide to Fmoc Solid-Phase Peptide Synthesis Utilizing Wang Resins

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed exploration of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) with a focus on the widely utilized Wang resin. It covers the fundamental chemistry, experimental procedures, and critical considerations for the successful synthesis of peptides.

Core Principles of Fmoc-SPPS with Wang Resin

Solid-phase peptide synthesis, a cornerstone of peptide and protein chemistry, enables the efficient construction of complex peptide chains on a solid support. The Fmoc/tBu strategy, in conjunction with Wang resin, is a prevalent approach for producing peptides with a C-terminal carboxylic acid.

Wang Resin: At its core, Wang resin is a polystyrene support cross-linked with divinylbenzene, functionalized with a p-alkoxybenzyl alcohol linker.[1] This linker forms an acid-labile ester bond with the C-terminus of the first amino acid, which remains stable throughout the synthesis cycles but can be readily cleaved under mildly acidic conditions, typically with trifluoroacetic acid (TFA).[2][3] The choice of resin mesh size, commonly 100-200 or 200-400 mesh, and the degree of crosslinking (typically 1% divinylbenzene) are crucial factors influencing resin swelling and reagent accessibility.[2]

Fmoc Protecting Group: The Fmoc group serves as a temporary protecting group for the α-amino group of the amino acids.[4] Its key advantage lies in its base-lability; it is stable under the acidic conditions used for final cleavage but can be efficiently removed by a mild base, most commonly piperidine (B6355638).[4][5] This orthogonality is fundamental to the Fmoc/tBu strategy, where acid-labile protecting groups are used for the amino acid side chains.[6]

The synthesis proceeds in a cyclical manner, involving three main steps:

-

Fmoc Deprotection: Removal of the N-terminal Fmoc group.

-

Amino Acid Coupling: Formation of a peptide bond with the next Fmoc-protected amino acid.

-

Washing: Thorough removal of excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups.

Quantitative Data in Fmoc-SPPS with Wang Resin

The efficiency and success of peptide synthesis are influenced by several quantitative parameters. The following tables summarize key data for easy comparison.

Table 1: Typical Properties of Wang Resins

| Property | Typical Value(s) | Significance |

| Resin Type | Polystyrene cross-linked with 1% Divinylbenzene | Provides mechanical stability and allows for optimal swelling in common SPPS solvents.[2] |

| Mesh Size | 100-200 mesh, 200-400 mesh | Affects solvent and reagent diffusion. Finer mesh offers higher surface area but can lead to slower flow rates in automated systems.[2][7] |

| Loading Capacity | 0.2 - 0.8 mmol/g | Represents the number of reactive sites per gram of resin. Higher loading increases yield per batch, while lower loading can be beneficial for synthesizing long or difficult sequences to minimize aggregation.[2][7] |

| Linker | p-Alkoxybenzyl alcohol | Forms an acid-labile ester linkage with the first amino acid. |

Table 2: Performance of Common Coupling Reagents

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Level of Racemization |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | Low |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low |

| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Low |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | Low to Moderate |

Data compiled from various sources.[8] Actual performance may vary depending on the specific amino acid sequence and reaction conditions.

Table 3: Common Cleavage Cocktails for Wang Resin

| Cleavage Cocktail Composition (v/v) | Target Residues/Purpose | Typical Cleavage Time |

| TFA / H₂O / TIPS (95:2.5:2.5) | Standard cleavage for most peptides. | 1.5 - 3 hours |

| TFA / Thioanisole / H₂O / EDT (90:5:3:2) | For peptides containing sensitive residues like Trp or Met to prevent side reactions.[9] | 2 - 4 hours |

| TFA / DCM (50:50) | Mild cleavage conditions.[3] | 1.5 - 2 hours |

TFA: Trifluoroacetic acid, TIPS: Triisopropylsilane, EDT: Ethanedithiol, DCM: Dichloromethane. The specific cocktail and cleavage time should be optimized based on the peptide sequence and the stability of the side-chain protecting groups.[3][9][10]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for manual Fmoc-SPPS on Wang resin.

Resin Preparation and First Amino Acid Loading

Pre-loaded Wang resins are widely available and recommended for convenience and to avoid potential side reactions during the initial loading.[2][7] However, if manual loading is required, the following protocol can be used.

-

Resin Swelling: Swell the Wang resin (1 g) in N,N-Dimethylformamide (DMF, 10 mL) for at least 30 minutes in a reaction vessel.[11]

-

Activation Mixture Preparation: In a separate vial, dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin loading), 1-Hydroxybenzotriazole (HOBt, 4 eq.), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.) in a minimal amount of DMF.[12]

-

Coupling: Add the activation mixture to the swollen resin. Then, add N,N'-Diisopropylcarbodiimide (DIC, 4 eq.).[12]

-

Reaction: Agitate the mixture at room temperature for 12 hours.

-

Capping: To block any unreacted hydroxyl groups on the resin, wash the resin with DMF, then treat it with a solution of acetic anhydride (B1165640) (2 eq.) and N,N-Diisopropylethylamine (DIPEA, 2 eq.) in Dichloromethane (DCM) for 30 minutes.[12]

-

Washing: Wash the resin thoroughly with DCM, DMF, and finally DCM again, then dry under vacuum.[12]

-

Loading Quantification: The loading of the first amino acid can be quantified spectrophotometrically by treating a known weight of the dried resin with 20% piperidine in DMF and measuring the UV absorbance of the liberated dibenzofulvene-piperidine adduct at approximately 301 nm.[13]

The SPPS Cycle: Deprotection and Coupling

This cycle is repeated for each amino acid in the peptide sequence.

-

Resin Swelling: Swell the peptide-resin in DMF (10 mL/g) for 15-30 minutes.[11]

-

Fmoc Deprotection:

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the Fmoc adduct.[16]

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents relative to the initial resin loading) with a coupling reagent such as HBTU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF for a few minutes.[8]

-

Add the activated amino acid solution to the resin.

-

-

Reaction: Agitate the mixture at room temperature for 1-2 hours.[8] The completion of the coupling reaction can be monitored using a qualitative colorimetric test like the Kaiser (ninhydrin) test.[11]

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.[15]

Final Cleavage and Peptide Precipitation

-

N-terminal Fmoc Removal: Before cleavage, ensure the final N-terminal Fmoc group is removed using the standard deprotection protocol (Section 3.2, step 2).[10]

-

Resin Washing and Drying: Wash the peptide-resin with DMF, then DCM, and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail (see Table 3) in a fume hood. For a standard peptide, a mixture of TFA/H₂O/TIPS (95:2.5:2.5) is commonly used.[9]

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[9] Gently agitate the mixture at room temperature for 1.5 to 3 hours.[10]

-

Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.[10]

-

Peptide Precipitation: Add the collected TFA solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[9][10]

-

Isolation and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times. Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[9] The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[16]

Visualizing the Workflow and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the key processes in Fmoc-SPPS.

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during Fmoc-SPPS, potentially compromising the purity and yield of the final peptide.

-

Aspartimide Formation: Peptides containing aspartic acid are susceptible to base-catalyzed cyclization to form an aspartimide intermediate, particularly during Fmoc deprotection. This can lead to epimerization and the formation of β-aspartyl peptides.[15] Using sterically hindered protecting groups for the aspartic acid side chain can mitigate this issue.

-

Diketopiperazine Formation: At the dipeptide stage, especially with proline or glycine (B1666218) as one of the first two residues, intramolecular cyclization can occur, leading to the cleavage of the dipeptide from the resin.[17][18] Synthesizing on a sterically hindered resin like 2-chlorotrityl chloride resin can suppress this side reaction.[17]

-

Racemization: The activation of the carboxylic acid group during coupling can lead to racemization, particularly for amino acids like histidine and cysteine.[15] The choice of coupling reagent and base is critical; for instance, HATU generally results in lower racemization than HBTU.[8] Using additives like HOBt or HOAt can also reduce racemization.[15]

-

Alkylation during Cleavage: Reactive carbocations generated during the TFA cleavage step can modify sensitive residues like tryptophan and cysteine.[19][20] The inclusion of scavengers in the cleavage cocktail is essential to trap these reactive species.[21] For instance, S-alkylation of cysteine by the cleaved Wang linker has been observed, which can be minimized by optimizing the cleavage protocol.[20]

-

Aggregation: Hydrophobic sequences are prone to aggregation on the resin, which can hinder reagent accessibility and lead to incomplete coupling and deprotection.[17] Strategies to overcome aggregation include using lower loading resins, switching to more polar solvents like N-Methyl-2-pyrrolidone (NMP), adding chaotropic salts, or performing the synthesis at elevated temperatures.[17]

By understanding these core principles, adhering to detailed protocols, and being mindful of potential pitfalls, researchers can effectively utilize Fmoc chemistry with Wang resins for the successful synthesis of a wide range of peptides for various scientific and therapeutic applications.

References

- 1. peptide.com [peptide.com]

- 2. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Fmoc-AA-Wang Resins - CD Bioparticles [cd-bioparticles.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. peptideweb.com [peptideweb.com]

- 13. biotage.com [biotage.com]

- 14. peptide.com [peptide.com]

- 15. chempep.com [chempep.com]

- 16. benchchem.com [benchchem.com]

- 17. peptide.com [peptide.com]

- 18. mesalabs.com [mesalabs.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. nbinno.com [nbinno.com]

An In-depth Technical Guide to Fmoc-Val-Wang Resin Loading Capacity

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), a precise understanding of resin loading capacity is fundamental to achieving high-purity, high-yield peptide products. The loading capacity of a resin, defined as the number of reactive sites per gram (typically expressed in mmol/g or meq/g), dictates the stoichiometry of reagents and is a critical parameter in process optimization and scale-up. This guide provides a detailed examination of the loading capacity of Fmoc-Val-Wang resin, a widely utilized solid support for the synthesis of C-terminal valine peptides.

Core Concepts: What is this compound Loading Capacity?

This compound consists of a polystyrene core cross-linked with divinylbenzene (B73037) (DVB), functionalized with a p-alkoxybenzyl alcohol linker (Wang linker) to which the first amino acid, in this case, N-α-Fmoc-protected valine, is pre-attached via an ester bond. The loading capacity, therefore, refers to the molar amount of this initial Fmoc-valine attached per gram of the resin.

An accurate determination of this value is crucial for several reasons:

-

Stoichiometric Calculations: It allows for the precise calculation of the equivalents of amino acids, coupling reagents, and deprotection solutions required for each step of the synthesis.

-

Yield Determination: An accurate initial loading value is essential for calculating the overall yield of the synthesized peptide.

-

Process Reproducibility: Consistent loading capacity ensures batch-to-batch reproducibility of the peptide synthesis.

-

Synthesis of Complex Peptides: For long or "difficult" peptide sequences, a lower, more controlled loading capacity is often preferred to minimize steric hindrance and aggregation, leading to a higher quality crude product.[1][2]

The loading capacity of commercially available this compound can vary between different suppliers and even between different batches from the same supplier. Therefore, independent verification of the loading capacity is a critical quality control step in any peptide synthesis workflow.

Factors Influencing Loading Capacity

The loading capacity of this compound is influenced by several factors related to the resin's physical and chemical properties:

-

Resin Cross-linking: The percentage of DVB used for cross-linking the polystyrene matrix affects the resin's swelling properties. A lower cross-linking (e.g., 1% DVB) allows for better swelling in organic solvents, enhancing the accessibility of reagents to the reactive sites.

-

Particle Size: The size of the resin beads (mesh size) influences the surface area-to-volume ratio. Smaller particle sizes generally offer a higher surface area, which can lead to more efficient and uniform reactions. Common mesh sizes for peptide synthesis are 100-200 and 200-400.

-

Initial Functionalization: The efficiency of the reaction to attach the Wang linker to the polystyrene support and the subsequent esterification of the first Fmoc-amino acid are the primary determinants of the final loading capacity.

Quantitative Data on this compound Loading Capacity

The following table summarizes typical loading capacities for this compound available from various commercial suppliers. It is important to note that these are general ranges, and the actual loading capacity of a specific batch should always be verified experimentally.

| Supplier/Product Line | Typical Loading Capacity (mmol/g) | Mesh Size | Cross-linking |

| Millipore/Novabiochem | 0.40 - 1.00 | 100-200 | 1% DVB |

| CEM Corporation (LL) | 0.25 - 0.40 | Not Specified | Not Specified |

| Rapp Polymere | Not Specified (Low Loaded) | Not Specified | 1% DVB |

| Various Suppliers | 0.3 - 0.8 | 100-200 | 1% DVB |

Experimental Protocols for Determining Loading Capacity

Several methods can be used to determine the loading capacity of this compound. The most common and widely accepted method is the spectrophotometric determination of the Fmoc group cleaved from a known mass of resin. A less common and often less accurate method is the gravimetric method.

Spectrophotometric Determination of Fmoc Loading

This method is based on the quantitative cleavage of the N-α-Fmoc protecting group from the valine attached to the resin. The cleavage is typically achieved using a solution of a secondary amine, such as piperidine (B6355638) or 1,8-diazabicycloundec-7-ene (DBU), in N,N-dimethylformamide (DMF). The cleaved Fmoc group reacts with the amine to form a dibenzofluvene-piperidine adduct, which has a strong UV absorbance at approximately 301 nm. By measuring the absorbance of this adduct and applying the Beer-Lambert law, the concentration of the Fmoc group, and thus the resin loading, can be accurately determined.

-

Resin Preparation:

-

Accurately weigh approximately 10-20 mg of dry this compound into a small, clean reaction vessel (e.g., a fritted syringe or a small vial).

-

Add DMF (approximately 1 mL) to the resin and allow it to swell for at least 30 minutes. This ensures that the reagents can penetrate the resin beads effectively.

-

After swelling, filter the DMF from the resin. Wash the resin several times with DMF to remove any residual impurities.

-

-

Fmoc Group Cleavage:

-

Prepare a 20% (v/v) solution of piperidine in DMF.

-

Add a precisely known volume of the 20% piperidine/DMF solution (e.g., 2.0 mL) to the swollen resin.

-

Agitate the mixture gently (e.g., using a shaker or a rotator) for 30-60 minutes at room temperature to ensure complete cleavage of the Fmoc group.

-

-

Sample Preparation for UV Measurement:

-

After the cleavage reaction is complete, carefully filter the piperidine/DMF solution containing the dibenzofluvene-piperidine adduct away from the resin into a clean container.

-

Wash the resin with a small, known volume of DMF to ensure all the adduct is collected. Combine this wash with the filtrate.

-

Transfer the combined filtrate to a volumetric flask of a known volume (e.g., 10 mL or 25 mL, depending on the expected loading).

-

Dilute the solution to the mark with DMF. This dilution step is crucial to ensure that the absorbance reading falls within the linear range of the spectrophotometer.

-

-

Spectrophotometric Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance of the diluted solution at 301 nm.

-

Use pure DMF as the blank reference.

-

-

Calculation of Loading Capacity:

The loading capacity (L) in mmol/g can be calculated using the following formula, which is derived from the Beer-Lambert law (A = εcl):

L (mmol/g) = (A * V * D) / (ε * m * l)

Where:

-

A is the measured absorbance at 301 nm.

-

V is the final volume of the diluted solution in mL.

-

D is the dilution factor (if any).

-

ε is the molar extinction coefficient of the dibenzofluvene-piperidine adduct at 301 nm. A commonly accepted value is 7800 L·mol⁻¹·cm⁻¹ .

-

m is the initial mass of the dry resin in mg.

-

l is the path length of the cuvette in cm (typically 1 cm).

Note: The molar extinction coefficient (ε) can vary slightly depending on the solvent and the specific spectrophotometer used. For the highest accuracy, it is recommended to calibrate the instrument using a known concentration of the Fmoc-piperidine adduct.

-

Gravimetric Method

The gravimetric method involves measuring the weight change of the resin after the attachment of the first amino acid. This method is generally considered less accurate than the spectrophotometric method for several reasons:

-

Small Weight Change: The mass of the attached amino acid is often a very small fraction of the total mass of the resin, making accurate measurement difficult.

-

Trapped Solvent: It is challenging to completely remove all trapped solvent from the resin beads, which can lead to erroneously high weight measurements.

-

Incomplete Reactions: If the coupling reaction is not 100% complete, the weight gain will not accurately reflect the true loading capacity.

Due to these limitations, the gravimetric method is not recommended for precise determination of this compound loading capacity.

Visualizing the Chemistry and Workflow

To better understand the chemical principles and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Chemical Structure of this compound

Fmoc Deprotection Mechanism

Workflow for Spectrophotometric Determination of Loading Capacity

General Solid-Phase Peptide Synthesis (SPPS) Cycle

Conclusion

The loading capacity of this compound is a parameter of paramount importance in solid-phase peptide synthesis. Its accurate determination is a prerequisite for the successful and reproducible synthesis of high-quality peptides. The spectrophotometric method, based on the cleavage of the Fmoc group and measurement of the resulting dibenzofluvene-piperidine adduct, stands as the gold standard for this determination due to its accuracy, reliability, and simplicity. By implementing the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers and drug development professionals can ensure precise control over their peptide synthesis processes, ultimately leading to more reliable and successful outcomes.

References

Fmoc-Val-Wang Resin: A Technical Guide to Mesh Size, Particle Size, and Core Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the physical characteristics and essential experimental protocols related to Fmoc-Val-Wang resin, a cornerstone of solid-phase peptide synthesis (SPPS). Understanding the interplay between mesh size, particle size, and loading capacity is critical for optimizing peptide synthesis outcomes. This document offers detailed methodologies for key experimental procedures and visual workflows to aid in research and development.

Physical and Chemical Properties of this compound

This compound is a widely used solid support for the synthesis of peptides with a C-terminal valine residue using Fmoc chemistry. The resin consists of a polystyrene core cross-linked with divinylbenzene (B73037) (DVB), functionalized with a p-alkoxybenzyl alcohol linker (Wang linker) to which Fmoc-protected valine is attached.

Mesh Size and Particle Size Distribution

The mesh and particle size of the resin beads are critical parameters that influence solvent and reagent diffusion, reaction kinetics, and overall synthesis efficiency. Smaller particles offer a larger surface area-to-volume ratio, which can enhance reaction rates, but may also lead to challenges in filtration and handling, particularly in automated synthesizers.[1] Common mesh sizes for this compound are 100-200 mesh and 200-400 mesh.

Table 1: Typical Mesh and Particle Size of this compound

| Mesh Size | Approximate Particle Size (μm) | Supplier Examples |

| 100-200 | 75 - 150 | Novabiochem®, Aapptec, Biosynth |

| 200-400 | 38 - 75 | Rapp Polymere |

Loading Capacity (Substitution)

The loading capacity, or substitution, of the resin refers to the number of reactive sites per gram of resin, expressed in millimoles per gram (mmol/g). The choice between low-loading and standard-loading resin depends on the length and complexity of the target peptide. Low-loading resins are often preferred for the synthesis of long or difficult sequences to minimize steric hindrance and interchain interactions.

Table 2: Typical Loading Capacities of this compound

| Loading Type | Loading Range (mmol/g) | Supplier Examples | Key Application |

| Low Loading (LL) | 0.20 - 0.40 | CEM Corporation, Novabiochem® | Long or difficult peptide sequences |

| Standard Loading | 0.40 - 1.00 | Merck Millipore, Aapptec | General peptide synthesis |

Core Experimental Protocols

This section provides detailed methodologies for essential experiments related to the characterization and use of this compound.

Determination of Resin Loading Capacity (Fmoc-Cleavage Method)

This protocol describes the spectrophotometric determination of the resin's loading capacity by quantifying the amount of Fmoc group cleaved from a known mass of resin.

Materials:

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Eppendorf tubes

-

Vortex mixer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Accurately weigh approximately 10 mg of dry this compound into an Eppendorf tube.

-

Add 800 µL of DMF to the tube to swell the resin for 15 minutes.

-

Add 200 µL of piperidine to the tube to make a 20% (v/v) solution.

-

Vortex the tube to ensure thorough mixing and let it stand at room temperature for 15 minutes to ensure complete Fmoc cleavage.

-

Prepare a dilution by transferring 100 µL of the supernatant to a new tube containing 900 µL of DMF (1:10 dilution).

-

Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer, with DMF as the blank.

-

Calculate the resin loading using the following formula:

Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of Cleavage Solution [mL]) / (Molar Absorptivity [mL/(mmol·cm)] × Path Length [cm] × Resin Mass [g])

-

Molar Absorptivity (ε) of the dibenzofulvene-piperidine adduct at 301 nm is typically taken as 7800 mL/(mmol·cm).

-

Measurement of Resin Swelling

Resin swelling is a crucial indicator of the accessibility of the reactive sites within the polymer matrix to solvents and reagents.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, Dichloromethane (DCM))

-

Graduated syringe (e.g., 10 mL) with a frit

Procedure:

-

Accurately weigh a known mass of dry resin (e.g., 1 g).

-

Place the dry resin into the barrel of the graduated syringe.

-

Record the initial volume of the dry resin.

-

Add the solvent of interest to the syringe to fully immerse and swell the resin.

-

Allow the resin to swell for a defined period (e.g., 30-60 minutes), ensuring it is fully equilibrated.

-

Carefully expel any excess solvent above the level of the swollen resin bed.

-

Record the final volume of the swollen resin.

-

Calculate the swelling volume using the formula:

Swelling (mL/g) = (Final Volume [mL] - Initial Volume [mL]) / Mass of Dry Resin [g]

Peptide Cleavage from Wang Resin

This protocol outlines the procedure for cleaving the synthesized peptide from the Wang resin while simultaneously removing side-chain protecting groups.

Materials:

-

Peptide-bound this compound

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-Ethanedithiol (EDT))

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Centrifuge tubes

-

Sintered glass funnel

Procedure:

-

Wash the peptide-bound resin with DCM to remove any residual DMF and dry the resin under vacuum.

-

Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is TFA/TIS/Water (95:2.5:2.5, v/v/v) . For peptides containing sensitive residues like Cysteine or Methionine, a cocktail such as TFA/Water/EDT/TIS (94:2.5:2.5:1, v/v/v/v) may be used.

-

Add the cleavage cocktail to the dried resin in a reaction vessel (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.

-

Filter the cleavage mixture into a clean centrifuge tube, separating the resin beads.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA filtrate to a larger volume of cold diethyl ether (approximately 10 times the volume of the filtrate).

-

Incubate the mixture at -20°C for at least 1 hour to maximize precipitation.

-

Pellet the precipitated peptide by centrifugation.

-

Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers and cleaved protecting groups.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizing Workflows and Pathways

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the key steps in Fmoc-based solid-phase peptide synthesis on Wang resin.

References

Swelling Properties of Fmoc-Val-Wang Resin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the swelling properties of Fmoc-Val-Wang resin in various solvents, a critical parameter for optimizing solid-phase peptide synthesis (SPPS). The extent of resin swelling directly impacts reaction kinetics, reagent accessibility, and ultimately, the yield and purity of the final peptide product. Efficient solvation of the resin matrix is essential to expose the reactive sites for efficient coupling and deprotection steps.

Core Principles of Resin Swelling

Wang resin is a polystyrene-based solid support cross-linked with divinylbenzene (B73037) (DVB), typically at 1%.[1] This cross-linking provides mechanical stability while allowing the resin beads to swell in compatible organic solvents.[1][2] The swelling process occurs as solvent molecules penetrate the polymer matrix, solvating the polystyrene chains and the attached peptide.[3] A higher degree of swelling generally leads to faster and more complete reactions due to improved diffusion of reagents to the core of the resin beads.[2]

Several factors influence the swelling of this compound:

-

Solvent Choice: The polarity and chemical nature of the solvent are the primary determinants of swelling. Solvents that are good solvating agents for the polystyrene backbone and the growing peptide chain will result in a higher degree of swelling.

-

Resin Cross-linking: A lower percentage of DVB cross-linking (e.g., 1%) allows for greater swelling and reagent accessibility compared to more highly cross-linked resins (e.g., 2-5%).[1]

-

Attached Peptide Chain: As the peptide chain elongates, its physicochemical properties can influence resin swelling. The presence of bulky or polar amino acid residues can alter the solvation properties of the resin.[4]

-

Protecting Groups: The presence of large, aromatic protecting groups like Fmoc can contribute to resin swelling. The removal of the Fmoc group during deprotection can lead to a temporary decrease in swelling.[4][5]

-

Resin Loading: The number of reactive sites per gram of resin can also play a role, with lower loading sometimes being beneficial for the synthesis of difficult or aggregating peptides.

Quantitative Swelling Data

| Solvent | Abbreviation | Swelling Volume (mL/g) | Classification |

| Dichloromethane | DCM | ~4.0 - 6.0 | Good |

| N,N-Dimethylformamide | DMF | ~4.0 - 6.0 | Good |

| N-Methyl-2-pyrrolidone | NMP | ~4.0 - 6.0 | Good |

| Tetrahydrofuran | THF | ~3.0 - 5.0 | Moderate to Good |

| Toluene | - | ~3.0 - 5.0 | Moderate to Good |

| 2-Methyltetrahydrofuran | 2-MeTHF | ~3.0 - 4.0 | Moderate |

| Acetonitrile | ACN | ~1.5 - 2.5 | Poor to Moderate |

| Isopropyl acetate | - | ~3.3 | Moderate |

| Methanol (B129727) | MeOH | < 2.0 | Poor |

| Water | H₂O | < 2.0 | Poor |

Note: The swelling values are compiled from various sources for 1% cross-linked polystyrene Wang and Fmoc-amino acid-Wang resins and should be considered as a general guide. Actual swelling may vary depending on the specific batch of resin, loading, and experimental conditions.

Experimental Protocols for Measuring Resin Swelling

Two common methods for determining the swelling volume of a resin are the graduated cylinder method and the syringe method.

Graduated Cylinder Method

This method provides a straightforward way to measure resin swelling.

Methodology:

-

Preparation: Carefully wash the this compound (e.g., 1 gram) with solvents such as toluene, DCM, DMF, and methanol (5 washes each) to remove any soluble impurities.

-

Drying: Dry the washed resin under vacuum to a constant weight.

-

Measurement: Place the dry resin into a 10-15 mL graduated cylinder.

-

Solvation: Add a specific volume of the desired solvent (e.g., 10 mL) to the graduated cylinder.

-

Mixing: Seal the cylinder and mix the resin and solvent thoroughly to create a homogenous suspension and dislodge any trapped air bubbles.

-

Equilibration: Allow the resin to swell for at least 2 hours, with an additional mixing step to ensure all air bubbles are removed.

-

Settling: Let the resin settle for a minimum of 22 hours.

-

Reading: Measure the final volume of the swollen resin bed. The swelling is typically reported in mL per gram of dry resin.

Syringe Method

This method is suitable for smaller quantities of resin and is often used for rapid screening of solvents.[6]

Methodology:

-

Preparation: Weigh a known amount of dry this compound (e.g., 100 mg) into a syringe (e.g., 2 or 3 mL) fitted with a frit at the bottom.

-

Washing: Wash the resin three times with the chosen solvent.

-

Swelling: Add a defined volume of the solvent (e.g., 2 mL) to the syringe, seal it, and place it on a roller or shaker to agitate for a set period (e.g., 30 minutes to 1 hour) to allow for complete swelling.

-

Solvent Removal: Remove the excess solvent by carefully compressing the plunger until it just reaches the top of the resin bed.

-

Volume Measurement: Pull the plunger back slowly to allow the resin bed to expand to its maximum volume and record the reading from the syringe barrel.

-

Calculation: The swelling volume (mL/g) can be calculated using the formula: Swelling (mL/g) = (Measured Volume - Frit Dead Volume) / Mass of Dry Resin (g).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the syringe-based method for determining resin swelling.

Logical Relationship of Factors Affecting Swelling

The interplay between the resin, solvent, and attached peptide dictates the final swelling volume. This relationship is crucial for understanding and troubleshooting SPPS protocols.

Conclusion

The swelling of this compound is a multifaceted process that is fundamental to the success of solid-phase peptide synthesis. By understanding the factors that govern resin swelling and utilizing appropriate solvents, researchers can significantly enhance the efficiency and outcome of their synthetic efforts. The experimental protocols provided herein offer standardized methods for quantifying this crucial parameter, enabling better control and reproducibility in peptide synthesis.

References

- 1. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 2. peptide.com [peptide.com]

- 3. arrow.tudublin.ie [arrow.tudublin.ie]

- 4. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

The Art of Solid-Phase Peptide Synthesis: A Technical Guide to Fmoc-Val-Wang Resin

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of solid support is a critical determinant of success. Among the myriad options, Fmoc-Val-Wang resin has established itself as a cornerstone for the production of peptides with a C-terminal valine residue. This guide provides an in-depth exploration of the storage, handling, and application of this compound, offering a technical resource for professionals in peptide research and drug development.

Understanding this compound: Core Properties

This compound is a polystyrene-based solid support pre-loaded with the amino acid valine. The N-terminus of the valine is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the C-terminus is anchored to the Wang linker, which is in turn attached to the polystyrene bead. This arrangement is pivotal for the stepwise assembly of peptide chains in Solid-Phase Peptide Synthesis (SPPS).

Key physical and chemical properties of commercially available this compound are summarized below. These parameters are crucial for experimental design and execution.

| Property | Typical Specification | Significance in SPPS |

| Resin Matrix | 1% Divinylbenzene (DVB) cross-linked polystyrene | Provides mechanical and chemical stability during the harsh cycles of peptide synthesis. |

| Mesh Size | 100-200 mesh or 200-400 mesh | Influences solvent diffusion, reaction kinetics, and performance in automated synthesizers. Finer mesh (higher number) offers a larger surface area but can lead to higher backpressure.[1] |

| Substitution (Loading) | 0.20 - 1.00 mmol/g | Dictates the amount of peptide that can be synthesized per gram of resin. Low-loading resins (0.2-0.4 mmol/g) are often preferred for long or complex peptide sequences to minimize aggregation.[2][3][4] |

| Appearance | White to yellow or beige beads | Visual indicator of the resin's quality.[3] |

Storage and Handling: Ensuring Resin Integrity and Safety

Proper storage and handling of this compound are paramount to preserving its reactivity and ensuring the safety of laboratory personnel.

Storage Conditions

To maintain its integrity, this compound should be stored in a tightly closed container in a cool, dry environment.[5][6] Specific temperature recommendations vary slightly among suppliers, but a general guideline is to store the resin at temperatures ranging from 2°C to 30°C.[3] Some suppliers recommend refrigerated storage between 2-8°C or not exceeding 5°C.[5][7] It is crucial to protect the resin from moisture and direct sunlight.[6]

Handling and Safety Precautions

This compound is a fine, solid material that can become airborne as dust. Therefore, appropriate safety measures must be implemented during handling.

| Precaution Category | Recommended Actions |

| Personal Protective Equipment (PPE) | Always wear safety glasses or goggles, gloves, and a lab coat.[5][8] For operations that may generate dust, a dust respirator is recommended.[5][8] |

| Engineering Controls | Handle the resin in a well-ventilated area, preferably within a fume hood or using local exhaust ventilation to minimize inhalation of dust.[5] |

| General Hygiene | Avoid breathing dust.[5] Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[5] |

| Spill and Leak Procedures | For small spills, use appropriate tools to collect the spilled material into a waste disposal container.[5][8] For large spills, use a shovel for containment and disposal.[5][8] Avoid using a water jet, which can create dust.[5] |

| Fire Fighting | In case of a fire, use a carbon dioxide or dry chemical extinguisher for small fires.[5][8] For larger fires, water spray, fog, or foam can be used.[5][8] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8] |

The Role of Swelling in SPPS

The efficiency of solid-phase peptide synthesis is heavily dependent on the ability of the resin to swell in various solvents. Proper swelling allows for the penetration of reagents to the reactive sites within the polystyrene matrix, facilitating complete and efficient chemical transformations. The degree of swelling is influenced by the solvent, the resin's cross-linking, and the growing peptide chain.

A good swelling solvent for polystyrene-based resins typically results in a volume of greater than 4.0 mL/g. Solvents providing a swelling volume between 2.0 and 4.0 mL/g are considered moderate, while those yielding less than 2.0 mL/g are poor.[9][10][11]

The following table provides a summary of swelling volumes for polystyrene-based resins in commonly used solvents in SPPS.

| Solvent | Swelling Volume (mL/g) | Classification |

| Dichloromethane (DCM) | ~4.0 - 6.0 | Good |

| N,N-Dimethylformamide (DMF) | ~4.0 - 6.0 | Good |

| N-Methyl-2-pyrrolidone (NMP) | ~4.0 - 6.0 | Good |

| Tetrahydrofuran (THF) | ~4.0 - 6.0 | Good |

| Toluene | ~4.0 - 5.0 | Good |

| Acetonitrile (MeCN) | ~2.0 | Poor |

| Methanol (MeOH) | <2.0 | Poor |

| Water | <2.0 | Poor |

Note: Swelling volumes can vary depending on the specific characteristics of the resin batch and the attached peptide chain.[12]

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed methodologies for the key steps in utilizing this compound for peptide synthesis.

Resin Swelling

Before initiating peptide synthesis, the resin must be adequately swollen to ensure optimal accessibility of the reactive sites.

Protocol:

-

Place the desired amount of this compound in a suitable reaction vessel (e.g., a fritted glass funnel or an automated synthesizer vessel).

-

Add a suitable swelling solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), at a volume of approximately 10-15 mL per gram of resin.[13]

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[8]

-

After swelling, drain the solvent.

Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminus of the valine (or the last coupled amino acid) is a crucial step to allow for the subsequent coupling of the next amino acid.

Protocol:

-

To the swollen resin, add a 20% (v/v) solution of piperidine (B6355638) in DMF.[5][8]

-

Agitate the mixture for a specified period, typically 5-20 minutes. A common procedure involves two treatments: an initial short treatment (e.g., 1-3 minutes) followed by a longer treatment (e.g., 10-20 minutes).[3]

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (typically 3-6 times) to remove all traces of piperidine and the cleaved Fmoc-dibenzofulvene adduct.[3][5]

Amino Acid Coupling

The coupling of the next Fmoc-protected amino acid to the deprotected N-terminus of the resin-bound peptide is the core chain-elongation step.

Protocol:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC) in DMF.

-

Add an organic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (typically 2 equivalents relative to the amino acid), to the activation mixture.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for a period of 30 minutes to 2 hours, or until the coupling reaction is complete as monitored by a qualitative test such as the ninhydrin (B49086) (Kaiser) test.[13]

-

Drain the coupling solution and wash the resin thoroughly with DMF.

Cleavage and Deprotection of the Peptide

Once the desired peptide sequence has been assembled, the final step is to cleave the peptide from the Wang resin and simultaneously remove the side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).

Protocol:

-

Wash the fully assembled peptide-resin with DCM to remove any residual DMF.

-

Dry the resin under vacuum.

-

Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A standard cocktail for peptides without sensitive residues is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[6] TIS acts as a scavenger to trap reactive cationic species generated during cleavage.

-

Add the cleavage cocktail to the dried resin in a fume hood (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed at room temperature with occasional swirling for 1.5 to 4 hours.[5]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).[5][6]

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and cleaved protecting groups.[6]

-

Dry the crude peptide under vacuum.

Quality Control

The loading of the first amino acid onto the resin is a critical parameter that influences the overall yield and purity of the final peptide. The substitution level can be determined spectrophotometrically by measuring the amount of the Fmoc chromophore released upon treatment with a base like piperidine.

Protocol for Determining Resin Loading:

-

Accurately weigh a small amount of the dried this compound (e.g., 5-10 mg).

-

Treat the resin with a known volume of 20% piperidine in DMF.

-

After a set time (e.g., 30 minutes), take an aliquot of the supernatant.

-

Dilute the aliquot with a known volume of DMF.

-

Measure the absorbance of the diluted solution at approximately 301 nm using a UV-Vis spectrophotometer.

-

Calculate the loading using the Beer-Lambert law (A = εcl), where the extinction coefficient (ε) for the dibenzofulvene-piperidine adduct is a known value.

Visualizing the Workflow and Structure

To further elucidate the processes and components involved in the use of this compound, the following diagrams are provided.

Caption: A schematic overview of the solid-phase peptide synthesis (SPPS) workflow using this compound.

Caption: The chemical structure of this compound, illustrating the key components.

References

- 1. peptideweb.com [peptideweb.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. Fmoc-Val Wang Resin (LL) [cem.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. cris.unibo.it [cris.unibo.it]

- 12. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

A Technical Guide to Fmoc-Val-Wang Resin for Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-Val-Wang resin, a critical component in solid-phase peptide synthesis (SPPS). This document details the commercially available sources of this resin, its key technical specifications, and standardized protocols for its use in the synthesis of peptides with a C-terminal valine residue.

Commercial Suppliers and Key Specifications

This compound is available from a variety of reputable suppliers. The choice of supplier may depend on specific research needs, including the scale of synthesis, desired loading capacity, and particle size. Below is a comparative summary of the key quantitative data for this compound from several major commercial suppliers.

| Supplier/Brand | Product Name | Loading Capacity (mmol/g) | Mesh Size | Particle Size | Swelling Volume |

| Novabiochem® (Merck/Sigma-Aldrich) | This compound | 0.40 - 1.00 | 100-200 | Lot-specific | Lot-specific |

| This compound LL | 0.20 - 0.40[1][2] | 100-200[1][2] | Lot-specific | Lot-specific[1] | |

| CEM Corporation | Fmoc-Val Wang Resin (LL) | 0.25 - 0.40[3] | Not specified | Not specified | Not specified |

| AAPPTec | This compound | 0.3 - 0.8 (typical)[4] | 100-200 (standard)[4] | Not specified | Not specified |

| Rapp Polymere | Fmoc-Val Wang Resin | 0.4 - 0.9[5] | 200-400[5] | Not specified | Not specified |

| Biosynth | This compound | Not specified | 100-200 | Not specified | Not specified |

| Bachem AG | This compound | 0.50 - 1.00 | 100-200 | Not specified | Not specified |

| Chem-Impex | Fmoc-L-Valine-Wang Resin | 0.3 - 0.8 | 100-200 | Not specified | Not specified |

Note: "LL" denotes low loading, which is often preferred for the synthesis of long or difficult peptide sequences to minimize aggregation. Swelling volume and particle size are often lot-specific and can be found on the supplier's Certificate of Analysis (CoA)[1][3][4].

The Chemistry of this compound in SPPS

This compound is a polystyrene-based solid support pre-loaded with the first amino acid, valine. The valine is attached to the Wang linker via an ester bond. This linkage is stable to the basic conditions used for the removal of the Fmoc protecting group but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), to release the final peptide with a carboxylic acid at the C-terminus.

Below is a diagram illustrating the basic structure of this compound.

Caption: A simplified representation of this compound structure.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in solid-phase peptide synthesis using this compound.

Resin Swelling

Proper swelling of the resin is crucial for efficient diffusion of reagents.

-

Place the desired amount of this compound in a reaction vessel.

-

Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), at a ratio of approximately 10-15 mL per gram of resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the solvent.

Fmoc Deprotection

The removal of the Fmoc protecting group exposes the N-terminal amine for the next coupling reaction.

-

To the swollen resin, add a 20% solution of piperidine (B6355638) in DMF.

-

Agitate the mixture for an initial 2-3 minutes.

-

Drain the solution.

-

Add a fresh portion of the 20% piperidine in DMF solution.

-

Continue agitation for an additional 10-20 minutes to ensure complete deprotection.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

The progress of the deprotection can be monitored by UV spectroscopy of the filtrate, detecting the released dibenzofulvene-piperidine adduct.

Amino Acid Coupling

The next Fmoc-protected amino acid is coupled to the deprotected N-terminus of the growing peptide chain.

-

In a separate vessel, dissolve the Fmoc-amino acid (typically 3-5 equivalents relative to the resin loading) in DMF.

-

Add a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HOBt (Hydroxybenzotriazole) and a base like DIPEA (N,N-Diisopropylethylamine).

-

Allow the mixture to pre-activate for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

After the coupling is complete, drain the solution and wash the resin with DMF and DCM.

-

A ninhydrin (B49086) test can be performed to confirm the completion of the coupling reaction.

Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). The composition of the cocktail may be adjusted based on the amino acid composition of the peptide.

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

Precipitate the peptide from the combined filtrate by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, and wash the pellet with cold ether to remove scavengers and residual TFA.

-

Dry the peptide pellet under vacuum.

Visualizing the SPPS Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.

Caption: A flowchart of the solid-phase peptide synthesis (SPPS) cycle.

This guide provides a foundational understanding of the commercial landscape and technical application of this compound. For specific applications and troubleshooting, it is always recommended to consult the detailed technical documentation provided by the resin supplier.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Val-Wang Resin in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the utilization of Fmoc-Val-Wang resin in solid-phase peptide synthesis (SPPS). The protocols detailed herein are foundational for the synthesis of peptides with a C-terminal valine residue.

Introduction

This compound is a pre-loaded solid support widely employed in Fmoc-based solid-phase peptide synthesis.[1][2] The Wang resin is a polystyrene-based support functionalized with a 4-benzyloxybenzyl alcohol linker, to which the first amino acid, in this case, valine, is attached via an acid-labile ester bond.[1] This allows for the assembly of a peptide chain and its subsequent cleavage from the resin under mildly acidic conditions, yielding a peptide with a free C-terminal carboxyl group.[1][2] The use of the Fmoc protecting group for the α-amine of the amino acids, which is removed under basic conditions, provides an orthogonal protection strategy essential for successful peptide synthesis.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with this compound and the described protocols.

| Parameter | Typical Value(s) | Notes |

| Resin Loading Capacity | 0.20 - 0.80 mmol/g | This value is lot-specific and should be confirmed from the Certificate of Analysis.[3][4] Low-loading resins (0.25-0.40 mmol/g) are ideal for the synthesis of long or challenging peptide sequences.[5][6] |

| Fmoc Deprotection Reagent | 20% - 40% Piperidine (B6355638) in DMF | A 20% solution is most common for routine deprotection.[7][8][9] |

| Fmoc Deprotection Time | 3 - 20 minutes | Often performed in two steps (e.g., 3 min followed by 12 min).[10] For some sequences, this may need to be extended.[11] |

| Amino Acid Coupling Equivalents | 5 equivalents | Relative to the resin loading.[10] |

| Coupling Reagent Equivalents | 5 equivalents (e.g., HBTU) | Relative to the resin loading.[10] |

| Base for Coupling (DIPEA) Equivalents | 10 equivalents | Relative to the resin loading.[10] |

| Coupling Time | 40 minutes - 2 hours | Can be extended for difficult couplings.[9][10] |

| Cleavage Cocktail | TFA / H₂O / TIPS (95:2.5:2.5 v/v/v) | A common cocktail for peptides without sensitive residues.[12] |

| Cleavage Time | 1.5 - 4 hours | Dependent on the peptide sequence and protecting groups.[7][12] |

Experimental Protocols

Resin Swelling

Proper swelling of the resin is crucial for ensuring that the reactive sites are accessible.

Materials:

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Reaction vessel with a sintered glass filter

Protocol:

-

Accurately weigh the desired amount of this compound into the reaction vessel.

-

Add approximately 10 mL of DMF per gram of resin.[13]

-

Allow the resin to swell at room temperature for at least 30 minutes with gentle agitation.[8][12]

-

After swelling, drain the DMF through the sintered glass filter.

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminal of the valine residue, preparing it for coupling with the next amino acid.

Materials:

-

Swollen this compound

-

Deprotection solution: 20% piperidine in DMF (v/v)[9]

-

DMF

Protocol:

-

Add the deprotection solution to the swollen resin.

-

Agitate the mixture for 3 minutes.[10]

-

Drain the deprotection solution.

-

Add a fresh portion of the deprotection solution and agitate for an additional 12-15 minutes.[9][10]

-

Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[8][14]

Amino Acid Coupling

This protocol describes a standard coupling procedure using HBTU as the activating agent.

Materials:

-

Deprotected Val-Wang resin

-

Fmoc-protected amino acid (5 equivalents)[10]

-

HBTU (5 equivalents)[10]

-

N,N-Diisopropylethylamine (DIPEA) (10 equivalents)[10]

-

DMF

Protocol:

-

In a separate vial, dissolve the Fmoc-protected amino acid and HBTU in DMF.

-

Add DIPEA to the amino acid/HBTU solution. This is the activation step.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 40 minutes to 2 hours.[9][10]

-

To monitor the completion of the coupling reaction, a qualitative test such as the Kaiser test can be performed on a small sample of the resin beads.[13]

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and then DMF (3 times).[10]

Chain Elongation

Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.

Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the Wang resin and removes the side-chain protecting groups.

Materials:

-

Peptide-bound resin (after final Fmoc deprotection and washing)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / deionized water / Triisopropylsilane (TIPS) (95:2.5:2.5, v/v/v)[12]

-

Cold diethyl ether

Protocol:

-

Ensure the peptide-resin is thoroughly washed with DCM and dried under vacuum.[15]

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[12]

-

Gently agitate the mixture at room temperature for 1.5 to 3 hours.[7][12]

-

Filter the cleavage solution containing the peptide into a clean collection tube.

-

Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[16]

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.[12][16]

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

-

Dry the crude peptide under vacuum.

Visualized Workflows

Caption: Overall workflow for solid-phase peptide synthesis using this compound.

Caption: Key chemical reactions in the Fmoc-SPPS cycle.

References

- 1. nbinno.com [nbinno.com]

- 2. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 3. peptide.com [peptide.com]

- 4. This compound LL (100-200 mesh) Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]

- 5. Fmoc-Val Wang Resin (LL) [cem.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. rsc.org [rsc.org]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. benchchem.com [benchchem.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. peptide.com [peptide.com]

Application Notes and Protocols: Fmoc-Val-Wang Resin Peptide Synthesis Workflow

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to solid-phase peptide synthesis (SPPS) utilizing Fmoc-Val-Wang resin. The protocols detailed herein cover the entire workflow, from initial resin preparation to the final cleavage and purification of the target peptide. The information is intended to serve as a practical resource for researchers in academia and industry engaged in peptide synthesis for basic research, drug discovery, and development.

Introduction to Fmoc/tBu Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support.[1][2] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely used approach due to its mild reaction conditions.[2] In this methodology, the Nα-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups (e.g., tBu, Boc, Trt).

Wang resin is a popular solid support for the synthesis of peptides with a C-terminal carboxylic acid.[1][3] It consists of a polystyrene matrix functionalized with a p-alkoxybenzyl alcohol linker, which forms an acid-labile ester bond with the first amino acid.[3] The use of pre-loaded this compound simplifies the initial setup by eliminating the need for the first amino acid coupling step.

Experimental Workflow Overview

The synthesis of a peptide on this compound follows a cyclical process of deprotection, washing, coupling, and washing. This cycle is repeated for each amino acid in the sequence until the desired peptide is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.

Quantitative Data Summary

The efficiency of each step in the synthesis is critical for achieving a high overall yield and purity of the final peptide.[4] The following tables summarize key quantitative parameters for the described protocols.

Table 1: Fmoc Deprotection Conditions

| Parameter | Condition | Expected Outcome | Notes |

| Reagent | 20% (v/v) Piperidine (B6355638) in DMF | >95% Deprotection | The most common and effective concentration for rapid deprotection.[5][6] |

| 10% (v/v) Piperidine in DMF | High, may require longer times | Can be used to potentially minimize base-related side reactions.[5] | |

| 5% (v/v) Piperidine with 1-2% DBU in DMF | High | DBU can accelerate the reaction but may increase the risk of side reactions.[5] | |

| Reaction Time | 5-15 minutes | >95% | Typically sufficient for complete deprotection at room temperature.[6][7][8] |

| 2 x 5-10 minutes | >98% | A two-step deprotection can ensure completeness, especially for sterically hindered amino acids. | |

| Temperature | Room Temperature (~25°C) | Standard | Most common and generally sufficient.[5] |

Table 2: Amino Acid Coupling Reagents and Conditions

| Coupling Reagent | Equivalents (AA:Reagent:Base) | Activation Time | Coupling Time | Key Characteristics |

| HBTU/DIPEA | 3-5 : 3-5 : 6-10 | 1-5 min | 30-120 min | Highly efficient, popular for both manual and automated synthesis; by-products are soluble.[9][10] |

| DIC/HOBt | 3-5 : 3-5 : 3-5 | 1-5 min | 60-240 min | Minimizes racemization; the urea (B33335) by-product of DIC is soluble, unlike DCC.[9][10] |

| HATU/DIPEA | 3-5 : 3-5 : 6-10 | 1-5 min | 30-120 min | More reactive than HBTU, especially for sterically hindered couplings.[9][11] |

| COMU/DIPEA | 3-5 : 3-5 : 6-10 | < 1 min | 20-60 min | High coupling efficiency, comparable to HATU, with improved safety (non-explosive).[12] |

Table 3: Cleavage Cocktail Compositions for Wang Resin